![molecular formula C13H15Cl B2925549 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane CAS No. 2287320-48-1](/img/structure/B2925549.png)
1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane, also known as BCM7, is a cyclic amino acid that is derived from dairy products. It has been studied extensively for its potential health effects, including its role in immune function and its ability to modulate opioid receptors. In
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane is not fully understood, but it is thought to involve the activation of various signaling pathways in immune cells and the brain. 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane may also act as an agonist or antagonist at opioid receptors, depending on the specific receptor subtype and the concentration of 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane present.
Biochemical and Physiological Effects:
1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane has been found to have a variety of biochemical and physiological effects, including the modulation of cytokine production, the enhancement of phagocytic activity in immune cells, and the regulation of neurotransmitter release in the brain. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane in the lab is that it can be easily synthesized from β-casein, a readily available protein source. However, the purification of 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane can be challenging due to its small size and hydrophobic nature. In addition, the effects of 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane can be difficult to study in vivo due to its rapid metabolism and clearance.
Zukünftige Richtungen
There are many potential future directions for research on 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane. One area of interest is its role in the gut microbiome and its potential effects on gut health. Another area of research is the development of 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane analogs that could be used as therapeutic agents for immune and neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane and its effects on various signaling pathways in the body.
Synthesemethoden
1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane can be synthesized through the enzymatic breakdown of β-casein, a protein found in milk. This process involves the action of chymosin, a protease enzyme, which cleaves β-casein at a specific site to release 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane. The resulting peptide can then be purified through various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane has been the subject of numerous scientific studies, particularly in the areas of immunology and neuroscience. It has been shown to have immunomodulatory effects, including the stimulation of immune cell proliferation and the enhancement of antibody production. In addition, 1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane has been found to bind to opioid receptors in the brain, leading to the modulation of pain perception and mood.
Eigenschaften
IUPAC Name |
1-benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl/c14-10-13-7-12(8-13,9-13)6-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPAJJJJBYTIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2925467.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2925468.png)
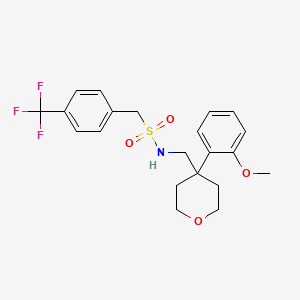
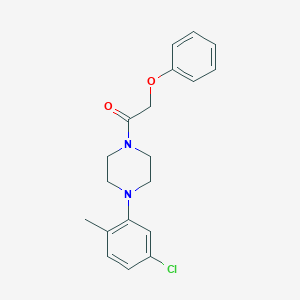
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2925472.png)
![N-benzyl-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2925473.png)
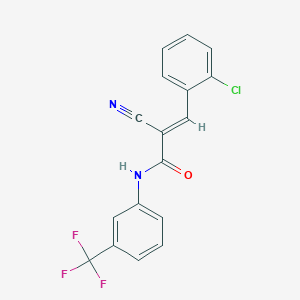



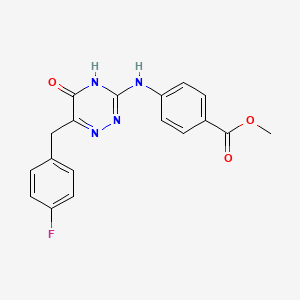
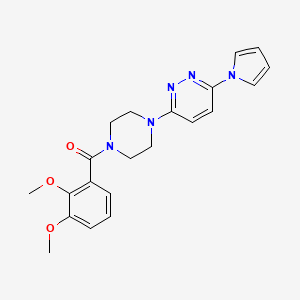
![3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2925487.png)
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2925488.png)